molecular formula C7H5Br2F B13911034 2,5-Dibromo-3-fluorotoluene

2,5-Dibromo-3-fluorotoluene

Cat. No.: B13911034
M. Wt: 267.92 g/mol
InChI Key: OFUAPBKAKZQRIS-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorotoluene is an organic compound with the molecular formula C7H5Br2F. It is a derivative of toluene, where two bromine atoms and one fluorine atom are substituted at the 2, 5, and 3 positions, respectively. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 3-fluorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromo-3-fluorotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds for research purposes.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorotoluene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-1-fluoro-3-methylbenzene
  • 3,5-Dibromo-2-fluorotoluene
  • 2-Bromo-3-fluorotoluene

Uniqueness

2,5-Dibromo-3-fluorotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications where selective reactivity is required .

Properties

Molecular Formula

C7H5Br2F

Molecular Weight

267.92 g/mol

IUPAC Name

2,5-dibromo-1-fluoro-3-methylbenzene

InChI

InChI=1S/C7H5Br2F/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3

InChI Key

OFUAPBKAKZQRIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)F)Br

Origin of Product

United States

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